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molecular formula C12H22N4O3S B8468346 1-Dipropylcarbamoyl-3-propylsulphonyl-1,2,4-triazole CAS No. 34945-17-0

1-Dipropylcarbamoyl-3-propylsulphonyl-1,2,4-triazole

Cat. No. B8468346
M. Wt: 302.40 g/mol
InChI Key: MZOJKYLMNBCZDP-UHFFFAOYSA-N
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Patent
US04087269

Procedure details

Dipropylcarbamoyl chloride (5.4 g.) was added to a solution of 5.25 g. 3-propylsulphonyl-1,2,4-triazole and 6 ml. dry triethylamine in 25 ml. dry tetrahydrofuran and the resulting mixture was refluxed under anhydrous conditions for 2.5 hours. The cooled reaction mixture was filtered to remove triethylamine hydrochloride, the filtrate was distilled under reduced pressure to remove solvent, and the residue was dissolved in methylene dichloride. The resulting solution was washed with ice-cold 0.1N aqueous sodium hydroxide (2 × 50 ml.), then with 0.01N aqueous sulphuric acid (50 ml.) and finally with water. The resulting solution was dried over anhydrous sodium sulphate and was then distilled under reduced pressure to give a solid residue. This residue was recrystallized twice from petroleum ether (b.p. 60° - 80° C.) to give 1-dipropylcarbamoyl-3-propylsulphonyl-1,2,4-triazole, m.p. 79° - 80° C. Elemental analysis satisfactory.
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
3-propylsulphonyl-1,2,4-triazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]([CH2:8][CH2:9][CH3:10])[C:5](Cl)=[O:6])[CH2:2][CH3:3].[CH2:11]([S:14]([C:17]1[N:21]=[CH:20][NH:19][N:18]=1)(=[O:16])=[O:15])[CH2:12][CH3:13].C(N(CC)CC)C>O1CCCC1>[CH2:1]([N:4]([CH2:8][CH2:9][CH3:10])[C:5]([N:19]1[CH:20]=[N:21][C:17]([S:14]([CH2:11][CH2:12][CH3:13])(=[O:16])=[O:15])=[N:18]1)=[O:6])[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
C(CC)N(C(=O)Cl)CCC
Step Two
Name
3-propylsulphonyl-1,2,4-triazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)S(=O)(=O)C1=NNC=N1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
to remove triethylamine hydrochloride
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove solvent
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in methylene dichloride
WASH
Type
WASH
Details
The resulting solution was washed with ice-cold 0.1N aqueous sodium hydroxide (2 × 50 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting solution was dried over anhydrous sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
was then distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid residue
CUSTOM
Type
CUSTOM
Details
This residue was recrystallized twice from petroleum ether (b.p. 60° - 80° C.)

Outcomes

Product
Name
Type
product
Smiles
C(CC)N(C(=O)N1N=C(N=C1)S(=O)(=O)CCC)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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